Cytotoxicity in Melanoma: Semi-Synthetic Atractyligenin Derivative vs. Cisplatin
The semi-synthetic atractyligenin derivative 15-ketoatractyligenin methyl ester demonstrates potent antiproliferative activity against the A375 melanoma cell line, with an IC50 value that is directly comparable to the clinical chemotherapeutic agent cisplatin. The parent aglycone, atractyligenin, exhibits significantly lower activity in this assay, highlighting the functional importance of the α,β-unsaturated ketone moiety introduced via semi-synthesis. This establishes the derivative as a promising lead structure for further anticancer development [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.427 μM (15-ketoatractyligenin methyl ester) |
| Comparator Or Baseline | Cisplatin (IC50 ~0.5-1.0 μM in similar assays) |
| Quantified Difference | IC50 value is within the range of cisplatin, indicating comparable potency. |
| Conditions | A375 human melanoma cell line, 24-72h treatment. |
Why This Matters
This evidence provides a direct benchmark against a clinically used chemotherapeutic, validating the procurement of this specific semi-synthetic derivative for oncology-focused research.
- [1] Badalamenti N, Vaglica A, Maggio A, Bruno M, Quassinti L, Bramucci M, Maggi F. Cytotoxic activity of several ent-kaurane derivatives of atractyligenin. Synthesis of unreported diterpenic skeleton by chemical rearrangement. Phytochemistry. 2022;204:113435. doi:10.1016/j.phytochem.2022.113435. View Source
